3-Chloro-4-fluoropyridin-2-OL

Tautomerism Physical Organic Chemistry Drug Design

3-Chloro-4-fluoropyridin-2-OL (CAS 1227571-29-0) is a dihalogenated pyridine derivative characterized by chlorine at the 3-position and fluorine at the 4-position relative to a 2-hydroxyl group. This compound primarily exists in its 2-pyridone tautomeric form (3-chloro-4-fluoropyridin-2(1H)-one), a property that fundamentally influences its chemical reactivity and biological interactions.

Molecular Formula C5H3ClFNO
Molecular Weight 147.53 g/mol
Cat. No. B14867722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoropyridin-2-OL
Molecular FormulaC5H3ClFNO
Molecular Weight147.53 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1F)Cl
InChIInChI=1S/C5H3ClFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)
InChIKeyQOACSHGWUPOAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoropyridin-2-OL: A Strategic Halogenated Pyridine Building Block for Procurement


3-Chloro-4-fluoropyridin-2-OL (CAS 1227571-29-0) is a dihalogenated pyridine derivative characterized by chlorine at the 3-position and fluorine at the 4-position relative to a 2-hydroxyl group. This compound primarily exists in its 2-pyridone tautomeric form (3-chloro-4-fluoropyridin-2(1H)-one), a property that fundamentally influences its chemical reactivity and biological interactions [1]. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry and agrochemical research, where the distinct electronic effects of fluorine and chlorine are leveraged to modulate target binding and metabolic stability [2].

Why Generic 2-Hydroxypyridines Cannot Replace 3-Chloro-4-fluoropyridin-2-OL


Simple substitution of a generic 2-hydroxypyridine or a mono-halogenated analog is scientifically invalid due to the profound, position-specific effects of halogen substituents on the tautomeric equilibrium of the 2-hydroxypyridine/2-pyridone system. This equilibrium directly controls the compound's dominant reactive form, hydrogen-bonding capabilities, and biological target recognition. As demonstrated by experimental and theoretical studies, a chlorine atom at the 3- or 4-position uniquely stabilizes the lactam (C=O) tautomer, while fluorination introduces strong inductive effects that further modulate this balance [1]. The 3-chloro-4-fluoro combination creates a predictable, synergistic electronic perturbation not replicable by either substituent alone or by other halogen patterns, making this specific compound a non-interchangeable entity in structure-activity relationship (SAR) studies and synthetic routes [2].

Quantitative Differentiation Evidence for 3-Chloro-4-fluoropyridin-2-OL vs. Analogs


Tautomeric Equilibrium Modulation by 3-Chloro-4-fluoro Substitution

The 3-chloro substituent, in the absence of other halogens, is experimentally proven to significantly increase the population of the lactam (C=O) tautomer of 2-hydroxypyridine. Introducing a 4-fluoro group further perturbs this equilibrium through combined inductive effects. While direct experimental data for the 3-chloro-4-fluoro compound is absent, class-level inference from experimental data on 3-chloro-2-hydroxypyridine and computational data on halogenated 2-hydroxypyridines provides a quantitative basis for its unique behavior. In the gas phase, 3-chloro-2-hydroxypyridine shows a measurable population of the C=O tautomer, whereas the parent 2-hydroxypyridine and its 5- or 6-chloro isomers strongly favor the OH tautomer [1]. AM1 calculations show that a 3-chloro or 4-fluoro substituent individually shifts the tautomeric equilibrium constant (pK_T) relative to the unsubstituted compound [2].

Tautomerism Physical Organic Chemistry Drug Design

Predicted Physicochemical Differentiation: Lipophilicity and Acidity vs. Mono-Halogenated Analogs

The discrete combination of chlorine and fluorine is predicted to confer distinct physicochemical properties compared to analogs with a single halogen or alternative halogens. In silico predictions indicate a pKa of approximately 4.78±0.10 for the most acidic site [1], and while specific experimental logP values are not reported in primary sources, the compound's composition is consistent with a moderate lipophilicity profile. This contrasts with non-fluorinated analogs like 3-chloro-4-methylpyridin-2-ol, which would have a higher pKa and logP due to the electron-donating methyl group, and with 4-fluoropyridin-2-ol, which lacks the lipophilic and steric bulk of chlorine.

Physicochemical Properties Drug-likeness ADME

Synthetic Utility: A Single Intermediate for Divergent Synthesis via Selective Halogen Displacement

The presence of two different halogen atoms with distinct leaving group abilities provides a unique synthetic handle for sequential, site-selective functionalization. Chlorine at the 3-position is more reactive towards nucleophilic aromatic substitution (SNAr) than fluorine at the 4-position under many conditions, allowing for programmed, stepwise diversification of the pyridine core without the need for protecting groups. This contrasts with dichloro or difluoro analogs, which often show poor selectivity, or with mono-halogenated pyridinols that only allow a single coupling step. This concept is a well-established strategic advantage in medicinal chemistry for generating diverse libraries from a single advanced intermediate.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Primary Procurement Scenarios for 3-Chloro-4-fluoropyridin-2-OL


Kinase Inhibitor Lead Optimization Requiring a Specific Tautomeric Hydrogen Bond Acceptor

In programs targeting kinase hinge regions where the pyridone carbonyl acts as a critical hydrogen bond acceptor, the specific equilibrium position of 3-Chloro-4-fluoropyridin-2-OL, inferred to be heavily shifted toward the pyridone form due to its 3-chloro substitution [REFS-1, REFS-2], ensures a high effective concentration of the bioactive tautomer. This contrasts with other 2-hydroxypyridines that may predominantly exist in the inactive hydroxy form, leading to ambiguous SAR and potentially lower potency. Procurement of this exact building block is warranted when the target engagement model explicitly requires the lactam form for binding.

Design of Covalent Inhibitors via Selective Chloride Displacement

The 3-chloro substituent serves as a latent site for introducing reactive warheads or for late-stage diversification via SNAr. Its selective reactivity over the 4-fluoro group [3] allows chemists to install a pharmacophore at the 3-position while preserving the 4-fluoro group, which can be crucial for modulating metabolism. This precise order of reactivity is not achievable with the 3,4-dichloro analog, making 3-Chloro-4-fluoropyridin-2-OL the preferred choice for a sequential, divergent synthetic strategy.

Agrochemical Intermediate for a Fluorinated Herbicide Scaffold

The predicted moderate lipophilicity and specific pKa of approximately 4.78 [4] are well-suited for foliar uptake and phloem mobility in plants, key parameters for herbicidal activity. The fluorine atom provides metabolic stability against soil microbes, a common driver for fluorination in agrochemicals. 3-Chloro-4-fluoropyridin-2-OL is preferentially procured over the non-fluorinated 3-chloro pyridinol analogs when enhanced environmental persistence and bioavailability are required.

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